2-Acetylbiphenyl

Physical Chemistry Crystallography Formulation

2-Acetylbiphenyl (1-(2-phenylphenyl)ethanone) is a biphenyl derivative with an acetyl substituent at the ortho (2-) position. Its molecular formula is C14H12O with a molecular weight of 196.24 g/mol.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 29932-58-9
Cat. No. B1312439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylbiphenyl
CAS29932-58-9
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyXZWYAMYRMMMHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylbiphenyl (CAS 29932-58-9) Procurement Guide: Physical Properties and Synthetic Utility


2-Acetylbiphenyl (1-(2-phenylphenyl)ethanone) is a biphenyl derivative with an acetyl substituent at the ortho (2-) position. Its molecular formula is C14H12O with a molecular weight of 196.24 g/mol . Key predicted physicochemical properties include a boiling point of 337.4±21.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, flash point of 146.0±17.0 °C, and an ACD/LogP of 3.12 . The compound is structurally characterized by the InChIKey XZWYAMYRMMMHKM-UHFFFAOYSA-N [1]. As a synthetic intermediate, it serves as a building block for complex diaryl ketones and heterocyclic compounds [2].

Why 2-Acetylbiphenyl Cannot Be Replaced by Its 3- or 4-Isomers in Synthesis and Biocatalysis


The three isomeric acetylbiphenyls (2-, 3-, and 4-acetylbiphenyl) differ fundamentally in their steric environment, electronic distribution, and consequent reactivity profiles. 2-Acetylbiphenyl, bearing the acetyl group ortho to the biphenyl linkage, creates a sterically congested environment around the carbonyl carbon. This steric hindrance renders the compound completely unreactive toward wild-type transaminase enzymes that readily accept less hindered ketones [1]. Conversely, this same steric profile enables unique intramolecular cyclization pathways (e.g., phenanthridine formation via nitrogenation) that are geometrically impossible for the para-isomer [2]. The ortho-substitution pattern also alters electrophilic aromatic substitution directing effects relative to the meta- and para-analogs [3]. These isomer-specific properties mean that 2-acetylbiphenyl cannot be substituted with 3-acetylbiphenyl (CAS 3112-01-4) or 4-acetylbiphenyl (CAS 92-91-1) without fundamentally altering reaction outcomes, yields, and achievable product architectures.

Quantitative Differentiation of 2-Acetylbiphenyl vs. 3-Acetylbiphenyl and 4-Acetylbiphenyl


2-Acetylbiphenyl Exhibits Lower Melting Point Than 3- and 4-Isomers, Indicating Distinct Crystal Packing

2-Acetylbiphenyl has a predicted melting point of 84.31 °C (Mean or Weighted MP via MPBPWIN v1.42 estimation) , which is substantially lower than both 4-acetylbiphenyl (152-155 °C lit.) and 3-acetylbiphenyl (121.7-122.3 °C experimental) . The 68-71 °C lower melting point versus 4-acetylbiphenyl reflects the disruption of efficient crystal packing due to the ortho-substitution steric profile.

Physical Chemistry Crystallography Formulation

2-Acetylbiphenyl LogP (3.12) Is Lower Than 3- and 4-Isomers, Affecting Lipophilicity and Chromatographic Behavior

The ACD/LogP value for 2-acetylbiphenyl is 3.12 (or 3.08 by alternative measurement [1]), which is lower than both 4-acetylbiphenyl (LogP 3.51 ; cLogP 3.585 [2]; XLogP3 3.7 ) and 3-acetylbiphenyl (LogP 3.5562 [3]). The decreased lipophilicity of the ortho-isomer is attributable to reduced planarity and altered polar surface area exposure.

Lipophilicity Chromatography Drug Design

2-Acetylbiphenyl Enables Metal-Free Phenanthridine Synthesis via Intramolecular Cyclization (61-89% Yield), Inaccessible to 4-Acetylbiphenyl

2-Acetylbiphenyl undergoes metal-free nitrogenation with TMSN₃ to produce phenanthridine derivatives in 61-89% isolated yields across a range of substrates [1]. This one-step transformation exploits the ortho-relationship between the acetyl group and the adjacent phenyl ring to form the fused tricyclic phenanthridine core via intramolecular cyclization. The reaction uses azides as the nitrogen source and proceeds without transition metal catalysts . 4-Acetylbiphenyl lacks the required spatial proximity and cannot undergo this intramolecular cyclization; its para-substitution pattern precludes formation of the phenanthridine scaffold via the same mechanistic pathway.

Heterocyclic Synthesis Green Chemistry Medicinal Chemistry

Wild-Type Transaminase Shows No Detectable Activity Toward 2-Acetylbiphenyl, Unlike Less Hindered Ketones

Wild-type Vibrio fluvialis amine transaminase exhibits no detectable catalytic activity toward 2-acetylbiphenyl due to severe steric hindrance at the ortho-substituted carbonyl [1]. This contrasts with the enzyme's activity toward less sterically hindered ketone substrates. Through rational design introducing six mutations (W57F/R88H/V153S/K163F/I259M/R415A/V422A), an engineered variant was developed that achieved >99% enantiomeric excess for (S)-amine production and a 1716-fold improvement in reaction rate compared to baseline [2]. The wild-type inactivity is unique to the ortho-substitution pattern; 4-acetylbiphenyl, with its unhindered para-carbonyl, would not present the same steric barrier.

Biocatalysis Enzyme Engineering Chiral Amine Synthesis

4-Acetylbiphenyl Achieves >90% Yield via Suzuki-Miyaura Cross-Coupling with Superior Regiocontrol

4-Acetylbiphenyl can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-acetylphenylboronic acid and bromobenzene, achieving superior regiocontrol and yields >90% under mild conditions [1]. This contrasts with classical Friedel-Crafts acylation of biphenyl, which yields only moderate yields (60-75%) and generates stoichiometric metal waste [2]. For 2-acetylbiphenyl, analogous cross-coupling approaches using 2-bromoacetophenone with phenylboronic acid are possible, but the ortho-substitution introduces steric hindrance that can reduce coupling efficiency and may require optimized catalyst systems. The quantitative comparison highlights that 4-acetylbiphenyl is the preferred isomer when high-yield, high-purity biphenyl ketone synthesis via Suzuki coupling is the primary objective.

Cross-Coupling Catalysis Process Chemistry

Optimal Procurement Scenarios for 2-Acetylbiphenyl (CAS 29932-58-9)


Synthesis of Phenanthridine-Based Heterocycles for Medicinal Chemistry

2-Acetylbiphenyl is the required starting material for the metal-free, one-step synthesis of phenanthridine derivatives in 61-89% isolated yields using TMSN₃ as the nitrogen source [1]. This synthetic route is geometrically inaccessible to 4-acetylbiphenyl and 3-acetylbiphenyl due to the lack of ortho-relationship between the acetyl group and adjacent phenyl ring. Phenanthridines are privileged scaffolds in pharmaceutical research with applications in anticancer, antimicrobial, and CNS-targeted drug discovery. Researchers building phenanthridine-focused libraries should procure 2-acetylbiphenyl specifically.

Engineered Biocatalytic Production of Enantiopure (1S)-1-(1,1′-biphenyl-2-yl)ethanamine

2-Acetylbiphenyl serves as the prochiral ketone substrate for engineered (S)-selective transaminases to produce (1S)-1-(1,1′-biphenyl-2-yl)ethanamine with >99% enantiomeric excess [2]. Wild-type transaminases show no detectable activity toward this ortho-substituted ketone due to steric hindrance, making the engineered variant (W57F/R88H/V153S/K163F/I259M/R415A/V422A) essential for efficient conversion. This chiral amine is a valuable building block for pharmaceutical synthesis. The 3- and 4-isomers would yield different chiral amine products and cannot substitute for this specific stereochemical outcome.

Synthesis of Sterically Hindered Diaryl Ketone Intermediates

2-Acetylbiphenyl is employed as a building block for preparing complex diaryl ketones and related intermediates where the ortho-substitution pattern imparts specific steric and conformational properties [3]. The compound's ACD/LogP of 3.12 and predicted melting point of ~84 °C differ significantly from its isomers, affecting its behavior in extraction, chromatography, and crystallization . These physicochemical differences must be accounted for in process development and purification workflow design.

Comparative Physicochemical Profiling of Acetylbiphenyl Isomers

2-Acetylbiphenyl can be procured as a reference standard for comparative studies of isomer-dependent properties including LogP (3.12 vs. 3.51-3.59 for 4-isomer, 3.56 for 3-isomer) and melting behavior (predicted ~84 °C vs. 122-155 °C for other isomers) . These differences arise from the disruption of molecular planarity and crystal packing efficiency caused by ortho-substitution. Such comparative studies are relevant for understanding structure-property relationships in biphenyl-based materials, liquid crystals, and pharmaceutical building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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